4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline
Overview
Description
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline is an organic compound characterized by the presence of an ethyl group, a fluorocyclopentyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline typically involves the following steps:
Formation of the Fluorocyclopentyl Intermediate: The fluorocyclopentyl group can be synthesized through the fluorination of cyclopentane using a fluorinating agent such as Selectfluor.
Coupling with Aniline: The fluorocyclopentyl intermediate is then coupled with 4-ethyl aniline through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles like OH-, RO-, under basic conditions.
Major Products
Oxidation: Quinones, oxidized aniline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorocyclopentyl group may enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline
- 4-ethyl-N-[(1R,2R)-2-fluorocycloheptyl]aniline
Uniqueness
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline is unique due to the specific configuration of its fluorocyclopentyl group, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
4-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-2-10-6-8-11(9-7-10)15-13-5-3-4-12(13)14/h6-9,12-13,15H,2-5H2,1H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAFSYANWNKXSE-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N[C@@H]2CCC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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